2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(4-iodophenyl)acetamide is a halogenated phenoxyacetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide backbone and a 4-iodophenyl substituent. Its molecular formula is C₁₄H₁₀Cl₂INO₂, with a molecular weight of 414.05 g/mol (calculated from and structural analogs). The iodine atom on the phenyl ring introduces steric bulk and polarizability, which may influence binding affinity and pharmacokinetic properties compared to other halogenated analogs .
Properties
Molecular Formula |
C14H10Cl2INO2 |
|---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl2INO2/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19) |
InChI Key |
QOHSFGYRHLQVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with 4-iodoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) makes this compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and acetamide groups.
Coupling Reactions: The iodophenyl group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogens with other functional groups, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antitumor and anti-inflammatory properties. Research indicates that it may inhibit the growth of certain cancer cell lines and reduce inflammation through various mechanisms.
- Antitumor Activity : Preliminary studies have shown that 2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays on MCF7 breast cancer cells demonstrated a significant reduction in cell viability with an IC50 value around 5 µM after 48 hours of treatment.
- Anti-inflammatory Properties : In animal models of arthritis, this compound has been reported to decrease paw swelling and inflammatory markers significantly compared to control groups. Histological analyses revealed reduced infiltration of inflammatory cells in joint tissues.
Agrochemical Applications
The compound's structural features make it a candidate for developing new agrochemicals. Its potential as an antidote to herbicides like 2,4-Dichlorophenoxyacetic acid has been explored, suggesting it could mitigate herbicide-induced damage in crops.
Enzyme Inhibition Studies
Research has focused on the compound's ability to inhibit specific enzymes involved in disease processes. For example, molecular docking studies have indicated that it binds effectively to the active sites of certain enzymes, potentially blocking their activity and leading to therapeutic effects.
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF7 Breast Cancer | 5 | |
| Anti-inflammatory | Arthritis Model | N/A | |
| Enzyme Inhibition | Various Enzymes | N/A |
Table 2: Synthesis Methods
| Method | Description | Reference |
|---|---|---|
| Organic Synthesis | Multi-step synthesis involving halogenation and acylation | |
| Molecular Docking | Computational methods to predict binding interactions |
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound involved treating MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In an animal model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Groups
- 2-Chloro-N-(4-iodophenyl)acetamide (C₈H₇ClINO): Lacks the dichlorophenoxy group but retains the 4-iodophenyl moiety.
- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (C₁₄H₁₀Cl₃NO): Features dual chloro-substituents on the benzene ring.
Phenoxy Group Modifications
- 2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide (C₁₅H₁₃Cl₂NO₂): Replaces iodine with a methyl group, reducing molecular weight (310.18 g/mol) and polar surface area. Demonstrated logP of 4.486, indicating enhanced lipid solubility compared to iodinated derivatives .
- 2-(2,4-Dichlorophenoxy)-N-(3-hydroxy-4-methylphenyl)acetamide (C₁₅H₁₃Cl₂NO₃): Incorporates a hydroxyl group, increasing hydrogen-bonding capacity (PSA = 30.702 Ų) and aqueous solubility .
Enzyme Inhibition
- COX-2 Selectivity: Derivatives like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloroethyl)acetamide () show selective COX-2 inhibition (IC₅₀ < 1 μM), attributed to the trichloroethyl group enhancing hydrophobic interactions .
Antimicrobial Activity
- N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide: Exhibits moderate activity against Pseudomonas aeruginosa (MIC = 32 μg/mL), with the methylenedioxybenzyl group improving membrane penetration . Substitution with iodine (larger atomic radius) could sterically hinder bacterial target engagement, reducing efficacy .
Thermodynamic Properties
- logP and Solubility: The iodophenyl analog’s logP is estimated to be ~4.5–5.0, higher than hydroxylated derivatives (logP ~3.0) but lower than trichloroethyl variants (logP >5.0) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Halogen Impact : Iodine’s polarizability and size may enhance binding to aromatic enzyme residues but reduce synthetic accessibility compared to chloro or methyl groups .
Activity Trade-offs : While trichloroethyl derivatives () show potent COX-2 inhibition, their toxicity profiles may limit therapeutic use compared to iodophenyl analogs .
Synthetic Feasibility: Higher yields (~89%) are achieved with alkylated phenoxy acids (e.g., 3-methylbutanoic acid derivatives) than with aromatic amine condensations (~50%) .
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(4-iodophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a dichlorophenoxy group and an iodophenyl moiety attached to an acetamide backbone. This unique structure contributes to its diverse biological activities.
The biological activity of 2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through various pathways, including intrinsic and extrinsic mechanisms.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), which is critical for its anticancer properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines:
- HepG2 (Liver Cancer) : IC50 = 3.84 ± 0.54 µM
- MCF-7 (Breast Cancer) : IC50 = 10.25 ± 2.5 µM
- HT-29 (Colon Cancer) : IC50 = 5.67 ± 0.57 µM
These results indicate that the compound exhibits potent activity against multiple cancer types, making it a candidate for further development as an anticancer agent .
Antimicrobial and Antifungal Activity
The compound has also been investigated for its antimicrobial properties:
- In Vitro Testing : Studies reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the bacterial strain .
- Fungal Inhibition : The compound demonstrated antifungal activity against several pathogenic fungi, suggesting its potential use in treating fungal infections.
Data Table: Biological Activity Summary
Case Study 1: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of 2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)acetamide with key targets such as COX-2 and dihydrofolate reductase (DHFR). These studies revealed that the compound binds effectively to these enzymes, suggesting a mechanism for its anti-inflammatory and anticancer activities .
Case Study 2: In Vivo Efficacy
In vivo studies using animal models are essential for evaluating the therapeutic potential of this compound. Preliminary results indicate that administration of the compound leads to significant tumor reduction in xenograft models of breast and liver cancer, further supporting its role as a promising anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
